molecular formula C11H14O4S B1397118 4-(Isopropylsulfonyl)-3-methylbenzoic acid CAS No. 1346498-56-3

4-(Isopropylsulfonyl)-3-methylbenzoic acid

Cat. No.: B1397118
CAS No.: 1346498-56-3
M. Wt: 242.29 g/mol
InChI Key: YSXIWTRCRGRBIA-UHFFFAOYSA-N
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Description

4-(Isopropylsulfonyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and an isopropylsulfonyl group (–SO₂–iPr) at the 4-position of the aromatic ring. The sulfonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid.

Properties

IUPAC Name

3-methyl-4-propan-2-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-7(2)16(14,15)10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXIWTRCRGRBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylsulfonyl)-3-methylbenzoic acid typically involves the sulfonylation of 3-methylbenzoic acid. One common method is to react 3-methylbenzoic acid with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylsulfonyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-(Isopropylsulfonyl)-3-methylbenzoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Isopropylsulfonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues by Substituent Position and Type

The following table summarizes key structural analogs of 4-(Isopropylsulfonyl)-3-methylbenzoic acid, focusing on substituent positions, functional groups, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features/Applications Evidence ID
This compound –CH₃ (3), –SO₂–iPr (4) C₁₁H₁₄O₄S 258.29* High acidity due to sulfonyl group N/A
4-Methoxy-3-isopropylbenzoic acid –OCH₃ (4), –iPr (3) C₁₁H₁₄O₃ 194.23 Electron-donating methoxy group
4-Isopropoxy-3-methylbenzoic acid –O–iPr (4), –CH₃ (3) C₁₁H₁₄O₃ 194.23 Alkoxy substituent enhances lipophilicity
4-[(3-Phenylpropyl)sulfanyl]benzoic acid –S–(CH₂)₂Ph (4) C₁₆H₁₆O₂S 272.36 Thioether group; moderate electron effects
4-Hydroxy-3-methylbenzoic acid –OH (4), –CH₃ (3) C₈H₈O₃ 152.15 Hydroxy group increases solubility
4-Methoxy-3-sulfamoylbenzoic acid –OCH₃ (4), –SO₂NH₂ (3) C₈H₉NO₅S 231.22 Sulfamoyl group; potential bioactivity
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid –Br (4), –NH–cPr (2), –CH₃ (3) C₁₁H₁₂BrNO₂ 278.13 Bromine adds steric bulk

*Calculated using atomic weights (C:12.01, H:1.008, O:16.00, S:32.07).

Key Comparative Insights

(a) Electronic Effects of Substituents
  • Sulfonyl vs. Alkoxy/Thioether Groups : The isopropylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to the isopropoxy group in 4-isopropoxy-3-methylbenzoic acid or the thioether in 4-[(3-phenylpropyl)sulfanyl]benzoic acid . This increases the acidity of the carboxylic acid (pKa likely < 3.0) compared to analogs with electron-donating groups (e.g., methoxy in 4-methoxy-3-isopropylbenzoic acid, pKa ~4.5–5.0) .
  • Hydroxy vs. Sulfonyl : 4-Hydroxy-3-methylbenzoic acid has a hydroxy group at position 4, which is less electron-withdrawing than sulfonyl but improves aqueous solubility due to hydrogen bonding.
(b) Steric and Lipophilicity Considerations
  • The isopropylsulfonyl group introduces significant steric bulk compared to smaller substituents like methoxy or hydroxy. This may reduce membrane permeability but enhance target binding in hydrophobic enzyme pockets.
  • Lipophilicity (logP) is expected to follow:
    4-[(3-Phenylpropyl)sulfanyl]benzoic acid (logP ~3.5) > Target compound (logP ~2.0–2.5) > 4-Hydroxy-3-methylbenzoic acid (logP ~1.5) .

Biological Activity

4-(Isopropylsulfonyl)-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an isopropylsulfonyl group attached to a methylbenzoic acid framework, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cellular Pathways : It influences key cellular pathways such as apoptosis and cell cycle regulation. Research indicates that it can induce apoptosis in cancer cells by modulating signaling pathways like p53/MDM2.
  • Protein Interaction : The compound may interact with specific proteins, affecting their function and leading to enhanced degradation through the ubiquitin-proteasome system and autophagy-lysosome pathways .

Biological Activities

The biological activities of this compound encompass a range of effects:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties by promoting apoptosis and inhibiting tumor growth in various cancer cell lines .
  • Antioxidant Effects : It has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Below are some notable findings:

StudyFindings
Demonstrated enzyme inhibition leading to altered drug metabolism.
Showed significant induction of apoptosis in cancer cell lines with minimal cytotoxicity to normal cells.
Highlighted potential anti-inflammatory effects through modulation of cytokine release.

Case Study: Anticancer Activity

In a controlled study involving human foreskin fibroblasts, this compound was tested for its ability to enhance proteasome and lysosomal activities. The results indicated that at concentrations of 5 μM, the compound significantly increased proteasomal chymotrypsin-like activity without exhibiting cytotoxicity . This suggests its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows high gastrointestinal absorption, indicating good bioavailability.
  • Distribution : It is distributed throughout various tissues and may accumulate in specific organs based on its physicochemical properties.
  • Metabolism : Metabolic studies suggest that it undergoes biotransformation primarily via phase I and phase II metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isopropylsulfonyl)-3-methylbenzoic acid
Reactant of Route 2
4-(Isopropylsulfonyl)-3-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.